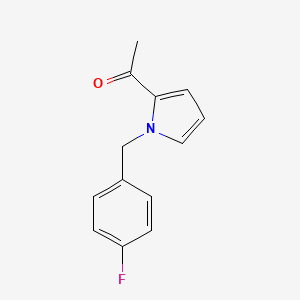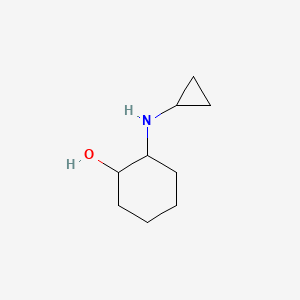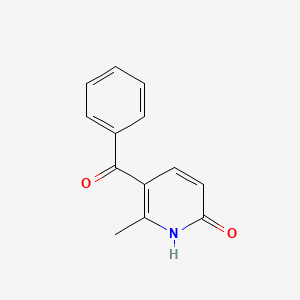![molecular formula C13H9NO3 B8753721 3-Phenylbenzo[d]isoxazole-5,6-diol CAS No. 105679-42-3](/img/structure/B8753721.png)
3-Phenylbenzo[d]isoxazole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylbenzo[d]isoxazole-5,6-diol is a heterocyclic compound with significant interest in various scientific fields. It is characterized by a benzisoxazole ring substituted with hydroxyl groups at positions 5 and 6, and a phenyl group at position 3. This compound is known for its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbenzo[d]isoxazole-5,6-diol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-hydroxyphenyl ketoximes, which undergo cyclization in the presence of dehydrating agents such as thionyl chloride or methanesulfonyl chloride . The reaction conditions often involve the use of organic bases like pyridine or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylbenzo[d]isoxazole-5,6-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzisoxazole derivatives.
Aplicaciones Científicas De Investigación
3-Phenylbenzo[d]isoxazole-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent against multi-drug resistant bacteria.
Mecanismo De Acción
The mechanism of action of 3-Phenylbenzo[d]isoxazole-5,6-diol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in bacterial metabolic pathways . This inhibition disrupts essential processes in bacteria, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dihydroxy-1,2-benzisoxazole: Similar structure but lacks the phenyl group at position 3.
5-Chloro-3-phenyl-1,2-benzisoxazole: Similar structure but with a chlorine atom at position 5 instead of a hydroxyl group.
Uniqueness
3-Phenylbenzo[d]isoxazole-5,6-diol is unique due to the presence of both hydroxyl groups and a phenyl group, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to inhibit specific bacterial enzymes makes it a promising candidate for the development of new antibacterial agents .
Propiedades
Número CAS |
105679-42-3 |
|---|---|
Fórmula molecular |
C13H9NO3 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
3-phenyl-1,2-benzoxazole-5,6-diol |
InChI |
InChI=1S/C13H9NO3/c15-10-6-9-12(7-11(10)16)17-14-13(9)8-4-2-1-3-5-8/h1-7,15-16H |
Clave InChI |
XKEPSWAHMXNBNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC3=CC(=C(C=C32)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8753639.png)




![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-chloro-2-methyl-](/img/structure/B8753667.png)








